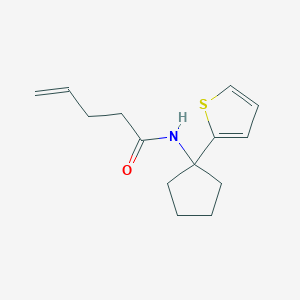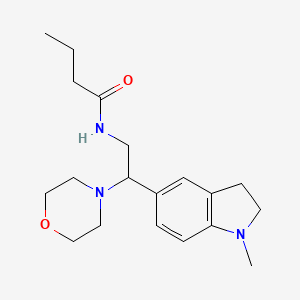
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives have been found in many important synthetic drug molecules and have shown diverse biological activities .
Molecular Structure Analysis
The indole group in the compound is aromatic in nature, which means it has a stable ring structure that can participate in pi stacking interactions . The morpholinoethyl group could potentially participate in hydrogen bonding or dipole-dipole interactions.Chemical Reactions Analysis
Indole compounds are known to undergo electrophilic substitution reactions readily due to the presence of excessive π-electrons . The exact reactions that this compound could undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the indole group could potentially make the compound relatively non-polar and lipophilic .Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
One study presents an orally active, water-soluble neurokinin-1 receptor antagonist with significant pre-clinical efficacy in emesis and depression models (Harrison et al., 2001). This highlights the potential for compounds with similar molecular frameworks to be used in the development of treatments for nausea and depressive disorders.
Cannabinoid Receptor Interaction
Another research focus is on the molecular interaction of cannabinoid receptor antagonists, which explores the antagonistic properties of compounds with structural features akin to N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)butyramide. These studies help in understanding the pharmacodynamics of cannabinoid receptors, which could lead to novel therapeutic agents for a range of conditions (Landsman et al., 1997).
Synthesis and Characterization of Ionic Liquids
Research into the synthesis and characterization of N-butyl-N-methyl morpholine bromide as an intermediate of ionic liquids demonstrates the compound's utility in creating substances with high water absorbability and thermal stability. This could have implications for industrial processes and the development of novel materials (Feng Rui-jiang, 2012).
Bioconversion Applications
The bioconversion of butyronitrile to butyramide using whole cells of Rhodococcus rhodochrous PA-34 is another area of interest. This study showcases the use of biocatalysts for the production of butyramide, a key chemical commodity. Such research opens up sustainable pathways for chemical synthesis, leveraging the specificity and efficiency of biological systems (Raj et al., 2007).
Neuroprotective Effects of Pyrano[3,2-c]chromene Derivatives
Lastly, the synthesis and evaluation of novel pyrano[3,2-c]chromene derivatives bearing a morpholine/phenylpiperazine moiety for their neuroprotective effects provide insight into potential treatments for neurodegenerative diseases. These compounds have shown significant activity against acetylcholinesterase, suggesting their potential in managing conditions like Alzheimer's disease (Sameem et al., 2017).
Mecanismo De Acción
Target of Action
Similar indolin-2-one derivatives have been designed asacetylcholine esterase (AChE) inhibitors . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thus terminating synaptic transmission.
Mode of Action
Similar compounds have been found to inhibit ache . Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Propiedades
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-3-4-19(23)20-14-18(22-9-11-24-12-10-22)15-5-6-17-16(13-15)7-8-21(17)2/h5-6,13,18H,3-4,7-12,14H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAYHBVSCWKTDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)butyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

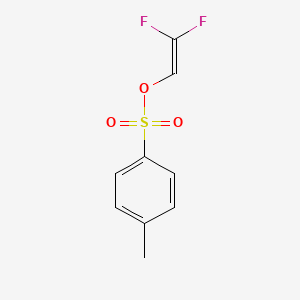
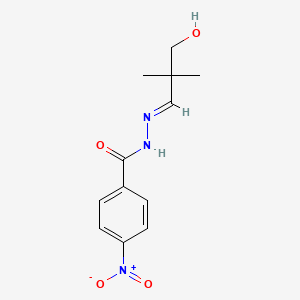
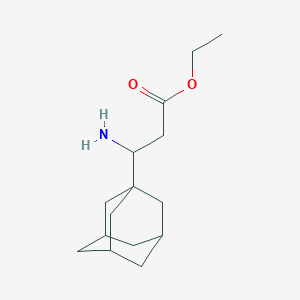
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2412348.png)
![(E)-diethyl 5-(2-(benzo[d]thiazol-2-yl(cyano)methylene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2412349.png)

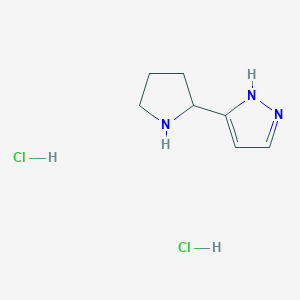
![4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2412353.png)
![2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2412354.png)

![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412358.png)
![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2412359.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412360.png)
